

# In-Depth Technical Guide to the Photophysical Properties of Pigment Red 177

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Compound of Interest		
Compound Name:	Pigment Red 177	
Cat. No.:	B1361050	Get Quote

For Researchers, Scientists, and Drug Development Professionals

## **Introduction to Pigment Red 177**

**Pigment Red 177** (C.I. 65300) is a high-performance organic pigment belonging to the anthraquinone class of colorants.[1][2] Its chemical structure, 4,4'-diamino-[1,1'-bianthracene]-9,9',10,10'-tetraone, imparts exceptional stability, making it a preferred choice in applications demanding high lightfastness, heat resistance, and chemical inertness.[3] The planar, polycyclic aromatic system of the anthraquinone core is fundamental to its robust chemical and thermal properties.[3]

**Chemical Structure:** 

Chemical Structure of **Pigment Red 177** 

Commonly known as Anthraquinone Red, its CAS number is 4051-63-2.[4][5][6] While extensively used as a colorant in plastics, paints, and inks, its fluorescent properties have garnered interest in scientific research, including potential applications in drug development as a stable fluorescent marker.[1]

## **Physicochemical Properties**

**Pigment Red 177** exhibits robust physical and chemical properties, as summarized in the table below. These characteristics contribute to its durability and performance in various applications.



Property	Value	References
Chemical Formula	C28H16N2O4	[1][4][7][8][9]
Molecular Weight	444.44 g/mol	[1][4][7][9][10]
Appearance	Red powder	
Melting Point	350-358 °C	[2]
Density	1.3 - 1.60 g/cm <sup>3</sup>	[2][10]
Heat Resistance	Up to 300 °C	[2]
Lightfastness	7-8 (Excellent)	[2]
Solvent Resistance	High	[2]
Acid Resistance	High	[2]
Alkali Resistance	High	[2]
Oil Absorption	45-62 g/100g	[2]
Specific Surface Area	65-113.5 m²/g	[2][8]

## **Core Photophysical Properties**

Detailed experimental data on the core photophysical properties of **Pigment Red 177** are not extensively available in the public domain. However, based on its classification as an anthraquinone dye and available information, a qualitative description and comparative data for similar compounds are presented. Anthraquinone dyes are known to exhibit fluorescence, with their absorption and emission characteristics being influenced by their chemical structure and environment.[3]



Parameter	Value	Notes
Absorption Maxima (λ_max)	Not Reported	For similar red anthraquinone dyes, $\lambda$ _max is in the range of 450-550 nm.
Emission Maxima (λ_em)	Not Reported	Expected to be in the range of 550-650 nm based on its red color and the properties of related dyes.
Molar Extinction Coefficient (ε)	Not Reported	-
Fluorescence Quantum Yield (Φ)	Not Reported	-
Excited-State Lifetime (τ)	Not Reported	-

## **Experimental Protocols**

The following are generalized experimental protocols for determining the core photophysical properties of organic pigments like **Pigment Red 177**.

## **UV-Visible Absorption Spectroscopy**

This technique is used to determine the absorption maxima ( $\lambda$ \_max) and the molar extinction coefficient ( $\epsilon$ ).

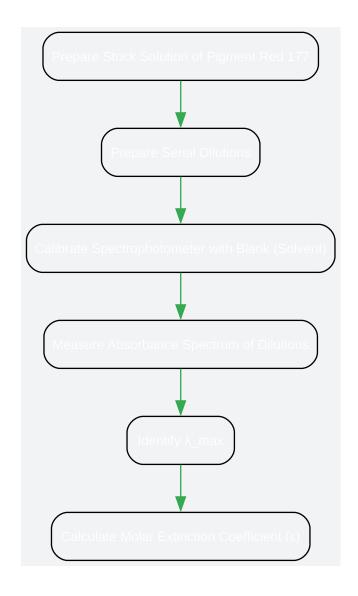
#### Methodology:

- Sample Preparation:
  - Prepare a stock solution of Pigment Red 177 of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO, or N-Methyl-2-pyrrolidone - NMP, due to the pigment's low solubility in common solvents). Sonication may be required to aid dissolution.
  - $\circ$  Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the expected  $\lambda$  max.



- Instrumentation and Measurement:
  - Use a dual-beam UV-Vis spectrophotometer.
  - Calibrate the instrument using a cuvette containing the pure solvent as a blank.
  - Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 300-800 nm).
  - The wavelength at which the highest absorbance is recorded is the  $\lambda$ \_max.
- Calculation of Molar Extinction Coefficient (ε):
  - Using the Beer-Lambert law (A =  $\epsilon$ cl), where A is the absorbance at  $\lambda$ \_max, c is the molar concentration of the sample, and I is the path length of the cuvette (typically 1 cm).
  - $\circ \epsilon = A/(c * I)$





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Workflow for UV-Visible Absorption Spectroscopy

## **Fluorescence Spectroscopy**

This technique is used to determine the emission maxima ( $\lambda$ \_em), fluorescence quantum yield ( $\Phi$ ), and excited-state lifetime ( $\tau$ ).

Methodology for Emission Spectrum and Quantum Yield:

Sample Preparation:



- Prepare a dilute solution of Pigment Red 177 in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
- Prepare a solution of a standard fluorescent dye with a known quantum yield (e.g.,
  Rhodamine 6G in ethanol) with a similar absorbance at the same excitation wavelength.
- Instrumentation and Measurement:
  - Use a spectrofluorometer.
  - $\circ$  Set the excitation wavelength to the  $\lambda$  max determined from the absorption spectrum.
  - Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
  - The wavelength with the highest fluorescence intensity is the  $\lambda$ \_em.
  - Measure the integrated fluorescence intensity (the area under the emission curve) for both the Pigment Red 177 solution and the standard.
- Calculation of Fluorescence Quantum Yield (Φ):
  - The relative quantum yield is calculated using the following equation: Φ\_sample =
     Φ\_standard \* (I\_sample / I\_standard) \* (A\_standard / A\_sample) \* (n\_sample² /
     n\_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the
     excitation wavelength, and n is the refractive index of the solvent.

#### Methodology for Excited-State Lifetime:

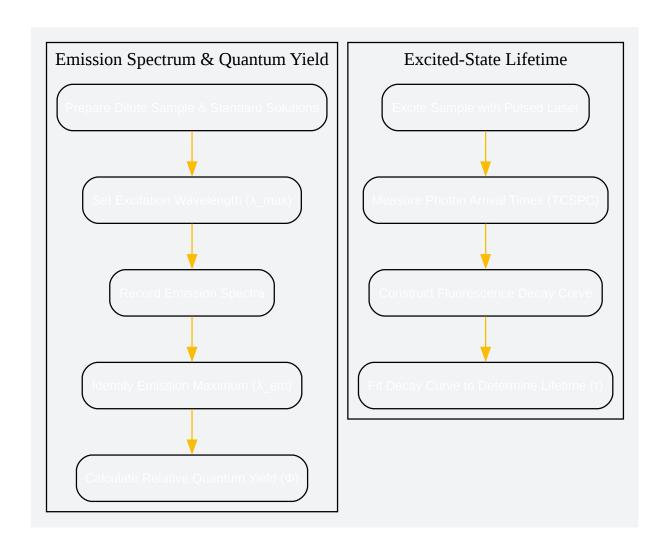
- Instrumentation:
  - Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method.
- Measurement:
  - The sample is excited by a pulsed light source (e.g., a laser diode) at the absorption maximum.



- The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.
- A histogram of these delay times is constructed, which represents the fluorescence decay curve.

#### Data Analysis:

 $\circ$  The decay curve is fitted to an exponential function (or a sum of exponentials) to determine the excited-state lifetime ( $\tau$ ).



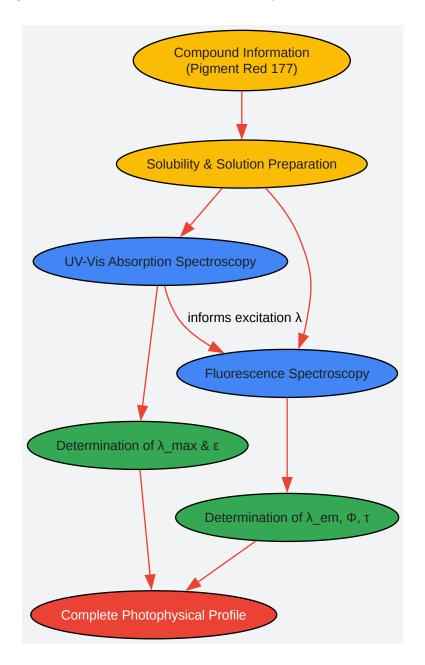
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Workflow for Fluorescence Spectroscopy



## **Logical Relationships in Photophysical Analysis**

The determination of the photophysical properties of a compound like **Pigment Red 177** follows a logical progression where the results of one experiment inform the next.



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